

Molecular weight and functionality of Neopentyl glycol diacrylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Neopentyl glycol diacrylate

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Neopentyl Glycol Diacrylate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neopentyl glycol diacrylate (NPGDA) is a difunctional monomer renowned for its utility in a myriad of applications, primarily within the realms of polymer chemistry, materials science, and advanced drug delivery systems. Its unique molecular architecture, characterized by a neopentyl glycol core flanked by two reactive acrylate moieties, imparts a favorable combination of low viscosity, high reactivity, and excellent thermal stability to the formulations in which it is incorporated. This technical guide provides an in-depth exploration of the molecular and functional characteristics of NPGDA, complete with detailed experimental protocols and visual workflows to support researchers and professionals in its application.

Molecular and Physicochemical Properties

Neopentyl glycol diacrylate is a colorless to light yellow liquid. Its fundamental properties are summarized in the table below, providing a quantitative overview for formulation and experimental design.

Property	Value	Reference
Chemical Formula	C ₁₁ H ₁₆ O ₄	[1][2]
Molecular Weight	212.24 g/mol	[3]
Functionality	2 (Difunctional)	[1]
CAS Number	2223-82-7	[3]
Appearance	Colorless to light yellow liquid	[2]
Density	1.031 g/mL at 25 °C	[1]
Boiling Point	96 °C at 0.8 mmHg	[1]
Melting Point	6 °C	[1]
Refractive Index	n _{20/D} 1.453	[1]
Viscosity	4-12 cP at 25 °C	

Functionality and Reactivity

The defining characteristic of NPGDA is its difunctionality, conferred by the two terminal acrylate groups.[1] These acrylate moieties are susceptible to free-radical polymerization, enabling NPGDA to act as a highly effective crosslinking agent.[4] Upon initiation by ultraviolet (UV) light or thermal energy, the double bonds of the acrylate groups readily participate in polymerization reactions, forming a three-dimensional polymer network.[4] This crosslinked structure is responsible for the enhanced mechanical properties, chemical resistance, and thermal stability of the final cured material.[5]

The reactivity of NPGDA also allows it to serve as a reactive diluent in various formulations. Its low viscosity effectively reduces the viscosity of resin systems, improving processability and handling without the need for volatile organic compounds (VOCs).[2]

Experimental Protocols

Synthesis of Neopentyl Glycol Diacrylate via Transesterification

This protocol is adapted from established methods for the synthesis of similar diacrylate esters.
[\[2\]](#)[\[6\]](#)

Materials:

- Neopentyl glycol
- Methyl acrylate
- Acid catalyst (e.g., p-toluenesulfonic acid)
- Polymerization inhibitor (e.g., hydroquinone)
- Solvent for azeotropic distillation (e.g., toluene)

Equipment:

- Three-neck round-bottom flask
- Dean-Stark apparatus
- Condenser
- Heating mantle with magnetic stirrer
- Separatory funnel
- Rotary evaporator
- Vacuum distillation setup

Procedure:

- **Reaction Setup:** Assemble the reaction apparatus consisting of the three-neck flask equipped with a magnetic stirrer, Dean-Stark trap, and condenser.
- **Charging the Reactor:** Charge the flask with neopentyl glycol, a molar excess of methyl acrylate, the acid catalyst, and the polymerization inhibitor. Add toluene to the flask.

- **Reaction:** Heat the mixture to reflux. The water produced during the esterification will be azeotropically removed with toluene and collected in the Dean-Stark trap. Monitor the reaction progress by measuring the amount of water collected.
- **Work-up:** Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.
- **Purification:**
 - Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
 - Dry the organic layer over anhydrous magnesium sulfate and filter.
 - Remove the toluene and excess methyl acrylate using a rotary evaporator.
 - Purify the crude NPGDA by vacuum distillation to obtain the final product.

Characterization of Neopentyl Glycol Diacrylate

Gas Chromatography-Mass Spectrometry (GC-MS):

- **Objective:** To determine the purity of the synthesized NPGDA and identify any impurities.
- **Instrumentation:** A standard GC-MS system.
- **Sample Preparation:** Prepare a dilute solution of the NPGDA sample in a suitable solvent (e.g., dichloromethane).
- **GC Conditions:**
 - **Column:** A non-polar capillary column (e.g., DB-5ms).
 - **Injector Temperature:** 250 °C.
 - **Oven Program:** Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
 - **Carrier Gas:** Helium at a constant flow rate.

- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 400.

Fourier-Transform Infrared (FTIR) Spectroscopy:

- Objective: To confirm the presence of characteristic functional groups in NPGDA.
- Instrumentation: An FTIR spectrometer.
- Sample Preparation: A small drop of the liquid NPGDA sample is placed between two KBr plates.
- Data Acquisition: Record the spectrum in the range of 4000-400 cm^{-1} .
- Expected Peaks:
 - C=O stretching (ester): $\sim 1720 \text{ cm}^{-1}$
 - C=C stretching (acrylate): $\sim 1635 \text{ cm}^{-1}$
 - C-O stretching: $\sim 1190 \text{ cm}^{-1}$ and $\sim 1290 \text{ cm}^{-1}$

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Objective: To elucidate the chemical structure of NPGDA.
- Instrumentation: An NMR spectrometer (e.g., 400 MHz).
- Sample Preparation: Dissolve the NPGDA sample in a deuterated solvent (e.g., CDCl_3).
- ^1H NMR: Acquire the proton NMR spectrum.
- ^{13}C NMR: Acquire the carbon-13 NMR spectrum.

Application in UV-Curable Coatings

Formulation and Curing:

Materials:

- **Neopentyl glycol diacrylate** (NPGDA) as a reactive diluent.
- Urethane acrylate or epoxy acrylate oligomer.
- Photoinitiator (e.g., 2-hydroxy-2-methyl-1-phenyl-propan-1-one).
- Substrate (e.g., steel or plastic panels).

Equipment:

- Magnetic stirrer.
- Film applicator (e.g., bar coater).
- UV curing system.

Procedure:

- **Formulation:** In a light-protected container, mix the oligomer and NPGDA until a homogeneous blend is achieved. Add the photoinitiator and stir in the dark until completely dissolved. A typical formulation might consist of 40-60% oligomer, 30-50% NPGDA, and 1-5% photoinitiator by weight.
- **Application:** Apply the formulation onto the substrate using a film applicator to ensure a uniform thickness.
- **Curing:** Expose the coated substrate to UV radiation using a UV curing system. The required UV dose will depend on the formulation and film thickness.

Performance Testing:

- **Hardness:** Evaluate the pencil hardness of the cured coating according to ASTM D3363.^[7]

- Adhesion: Assess the adhesion of the coating to the substrate using the cross-hatch adhesion test as per ASTM D3359.[7]
- Solvent Resistance: Test the resistance of the coating to solvents (e.g., methyl ethyl ketone) by rubbing the surface with a solvent-soaked cloth and observing any degradation.
- Accelerated Weathering: Evaluate the durability of the coating under simulated environmental conditions using a Xenon-arc or fluorescent UV lamp apparatus according to ASTM G155 or ASTM G154, respectively.[8][9][10]

Application in Hydrogel Formulation for Drug Delivery

Hydrogel Synthesis:

Materials:

- **Neopentyl glycol diacrylate (NPGDA)** as a crosslinker.
- A hydrophilic monomer (e.g., poly(ethylene glycol) methyl ether acrylate).
- Photoinitiator.
- Phosphate-buffered saline (PBS).
- Model drug.

Equipment:

- Vortex mixer.
- UV light source.

Procedure:

- Preparation of Pre-gel Solution: Dissolve the hydrophilic monomer, NPGDA, and the model drug in PBS. Add the photoinitiator and mix thoroughly.
- Photopolymerization: Transfer the pre-gel solution into a mold and expose it to UV light to initiate polymerization and crosslinking, forming the hydrogel. The exposure time will depend

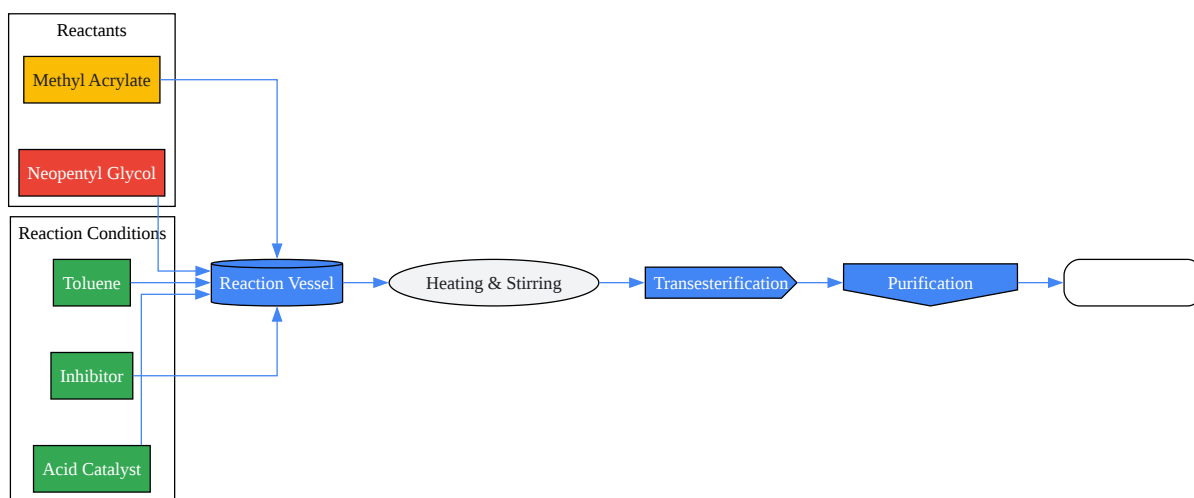
on the initiator concentration and light intensity.

- Swelling and Drug Loading (if not incorporated during polymerization): The prepared hydrogel can be swollen in a solution containing the drug to load the therapeutic agent.

Characterization:

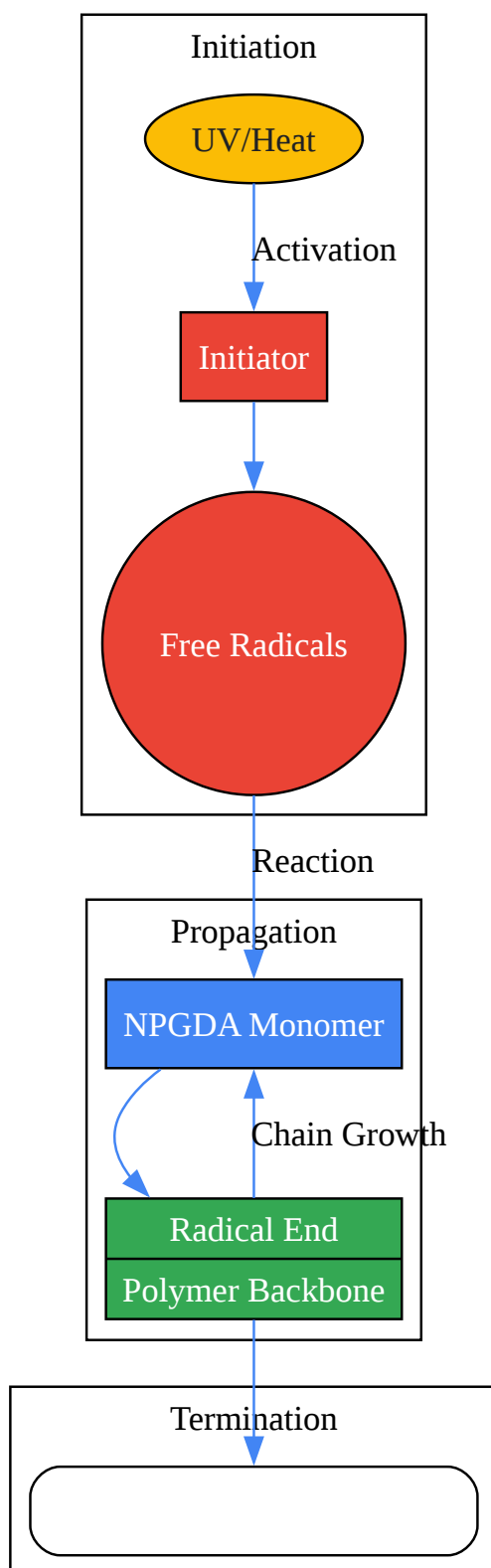
- Swelling Ratio: Immerse a dried hydrogel sample in PBS and measure its weight at regular intervals until equilibrium is reached. The swelling ratio is calculated as $(W_s - W_d) / W_d$, where W_s is the weight of the swollen hydrogel and W_d is the weight of the dry hydrogel.
- Drug Release: Place the drug-loaded hydrogel in a known volume of PBS and periodically sample the release medium. Analyze the drug concentration in the samples using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC) to determine the release profile.

Visualizations



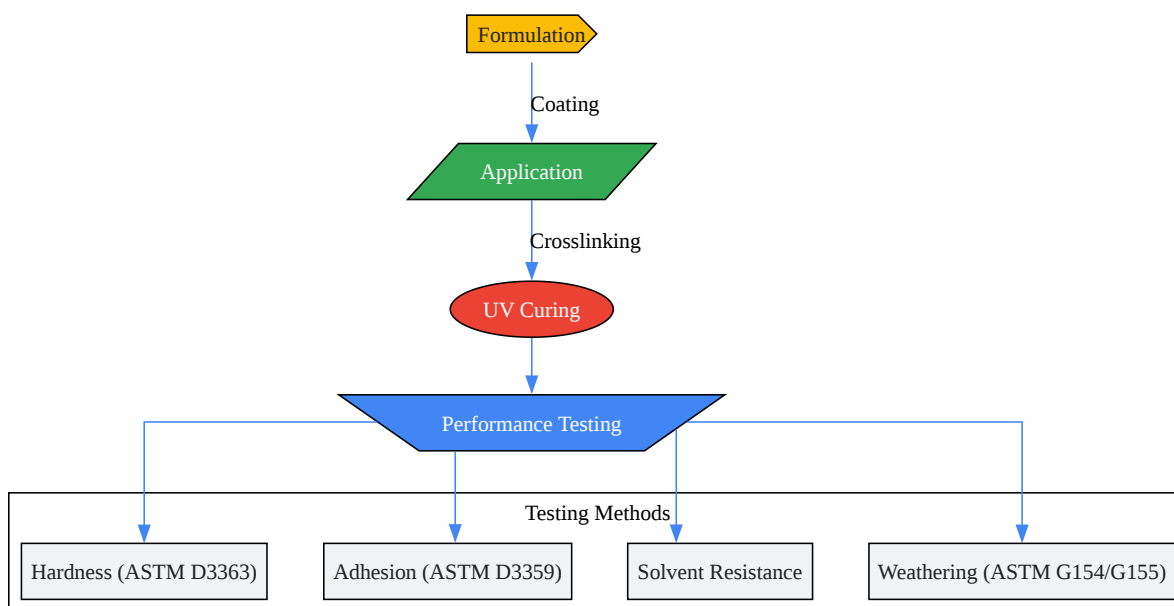
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Caption: Synthesis of **Neopentyl Glycol Diacrylate** via Transesterification.



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Caption: Free-Radical Polymerization of NPGDA.



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Caption: Experimental Workflow for UV-Curable Coatings.

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- To cite this document: BenchChem. [Molecular weight and functionality of Neopentyl glycol diacrylate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1215655#molecular-weight-and-functionality-of-neopentyl-glycol-diacrylate]

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